molecular formula C17H17FN2O4S B5566206 ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate

ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate

Cat. No. B5566206
M. Wt: 364.4 g/mol
InChI Key: GGYLFBNNCUNOGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves multi-step reactions, typically starting from simpler thiophene carboxylates or related intermediates. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid shows a complex reaction pathway that includes cycloaddition and substitution reactions (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate reveals an orthorhombic space group with specific unit-cell parameters, showcasing the importance of intramolecular hydrogen bonding and molecular packing in determining the stability and reactivity of such molecules (Sapnakumari et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate is synthesized through specific reactions and characterized using various analytical techniques such as FT-IR, UV-Visible, and X-ray diffraction. This provides insights into its molecular structure and properties, critical for its potential applications in scientific research (Sapnakumari et al., 2014).

Application in Organic Synthesis

  • The compound is used in organic synthesis, specifically in the Gewald reaction, demonstrating its utility in creating complex organic structures under specific conditions, such as in the presence of water and triethylamine (Abaee & Cheraghi, 2013).

Antimicrobial Activity

  • Derivatives of this compound have shown promising antimicrobial activities. For instance, certain synthesized derivatives have been tested and found to exhibit antibacterial and antifungal properties, highlighting its potential in developing new antimicrobial agents (Faty et al., 2010).

Anti-proliferative Activity in Tumor Cells

  • Specific derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, have shown pronounced anti-proliferative activity against certain tumor cell types. This indicates the compound's potential role in cancer research, particularly in developing new chemotherapeutic agents (Thomas et al., 2017).

Role in Molecular Modeling

  • The compound is used in molecular modeling studies to understand its interactions at the molecular level, which is crucial for designing drugs with specific target interactions (Mabkhot et al., 2015).

properties

IUPAC Name

ethyl 4-carbamoyl-5-[[2-(4-fluorophenyl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-3-24-17(23)14-9(2)13(15(19)22)16(25-14)20-12(21)8-10-4-6-11(18)7-5-10/h4-7H,3,8H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYLFBNNCUNOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)F)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-carbamoyl-5-{[(4-fluorophenyl)acetyl]amino}-3-methylthiophene-2-carboxylate

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